6-(Butylamino)pyrimidine-4-carboxylic acid
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Overview
Description
4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) typically involves the reaction of pyrimidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid: A basic pyrimidine derivative with similar chemical properties.
6-Hydroxy-4-pyrimidinecarboxylic acid: Another pyrimidine derivative with hydroxyl substitution.
5-Hydroxyorotic acid: A related compound with a hydroxyl group at the 5-position.
Uniqueness
4-Pyrimidinecarboxylicacid,6-(butylamino)-(9CI) is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential biological activities compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(butylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
XVRYBKURMZVIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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